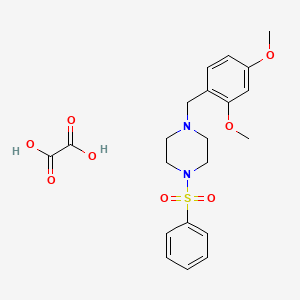

![molecular formula C21H21N3O3 B5549656 N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and interactions with different chemical entities to form the desired molecular structure. For example, compounds with the 1,3,4-oxadiazole moiety are typically synthesized through reactions involving thioamides and chloroacetoacetate or by cyclization of sydnone with ammonium sulfide (Tang Li-jua, 2015).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide typically involves spectral techniques such as IR, 1H NMR, and MS spectra to establish the structure. Crystallographic studies provide insights into the geometries around atoms in complexes and the overall molecular architecture (Deligeer Wang et al., 2011).

Chemical Reactions and Properties

The chemical properties of compounds containing the 1,3,4-oxadiazole ring include their reactivity in forming new derivatives through substitution reactions. These reactions are crucial for developing compounds with potential biological activities. For instance, N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides were synthesized, demonstrating the versatility of the oxadiazole moiety in chemical synthesis (P. R. Latthe & B. V. Badami, 2007).

Aplicaciones Científicas De Investigación

Anticancer Properties

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide and its derivatives have been studied for their potential in anticancer applications. A related compound, involving an oxadiazole ring, exhibited significant anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. This suggests the potential of this compound in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Activity

Compounds with oxadiazole structures have been shown to possess antimicrobial properties. This is relevant to this compound, as its structure may contribute to similar antimicrobial effects. Studies have indicated effectiveness against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anti-tubercular Activity

Some derivatives of oxadiazole have demonstrated potent anti-tubercular activity. Given the structural similarities, this compound might also be effective in this regard. The activity against Mycobacterium tuberculosis has been found to be significant in some oxadiazole derivatives (Shruthi et al., 2016).

Role in Chemical Synthesis

Oxadiazole derivatives have been used in various chemical synthesis processes. These compounds have been incorporated into larger molecular structures, suggesting that this compound could be a valuable building block in synthetic chemistry (Wang et al., 2004).

Corrosion Inhibition

Oxadiazole compounds have been explored as corrosion inhibitors. This indicates a potential application of this compound in protecting metals against corrosion, especially in acidic environments (Ammal et al., 2018).

Propiedades

IUPAC Name |

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-21(17-13-16-8-4-5-9-18(16)26-14-17)22-11-10-20-23-19(24-27-20)12-15-6-2-1-3-7-15/h1-9,17H,10-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHCNQKRADDERH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NCCC3=NC(=NO3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)